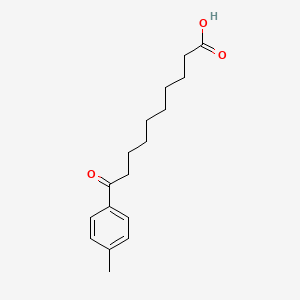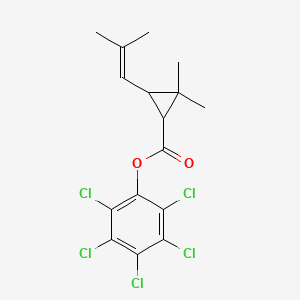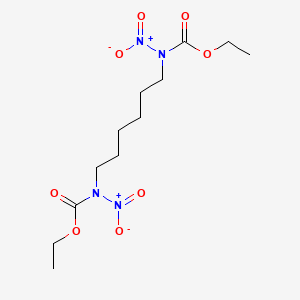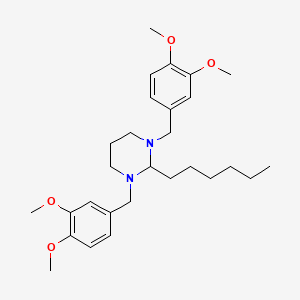
1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine is a complex organic compound characterized by its unique structure, which includes two 3,4-dimethoxybenzyl groups attached to a hexahydropyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine typically involves the reaction of 3,4-dimethoxybenzyl chloride with hexahydropyrimidine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
相似化合物的比较
Similar Compounds
1,3-Bis(3,4-dimethoxybenzyl)hexahydro-2-pyrimidinyl-N,N-dimethylaniline: Similar structure but with an additional dimethylaniline group.
1,3-Bis(3,4-dimethoxyphenyl)propan-1-one: Similar benzyl groups but different core structure.
Uniqueness
1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine is unique due to its hexahydropyrimidine core, which imparts specific chemical and biological properties not found in other similar compounds
属性
CAS 编号 |
5022-80-0 |
|---|---|
分子式 |
C28H42N2O4 |
分子量 |
470.6 g/mol |
IUPAC 名称 |
1,3-bis[(3,4-dimethoxyphenyl)methyl]-2-hexyl-1,3-diazinane |
InChI |
InChI=1S/C28H42N2O4/c1-6-7-8-9-11-28-29(20-22-12-14-24(31-2)26(18-22)33-4)16-10-17-30(28)21-23-13-15-25(32-3)27(19-23)34-5/h12-15,18-19,28H,6-11,16-17,20-21H2,1-5H3 |
InChI 键 |
PKHKLPGASDLLCF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1N(CCCN1CC2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea](/img/structure/B14735584.png)
![Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol](/img/structure/B14735593.png)
![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)

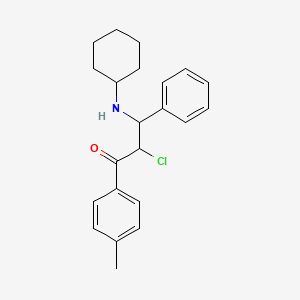
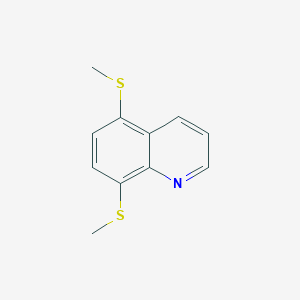
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
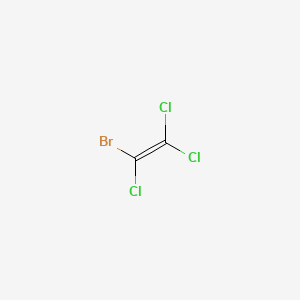
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide](/img/structure/B14735642.png)

